Elemicin

Overview

Description

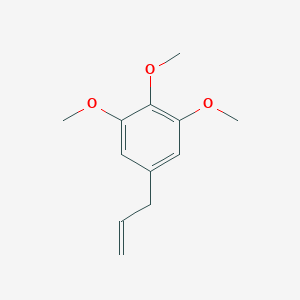

Elemicin is a naturally occurring organic compound classified as a phenylpropene. This compound is also present in the oils of nutmeg and mace, contributing to their characteristic aroma and flavor . Structurally, this compound is similar to myristicin, differing only by the presence of a methoxy group instead of a dioxymethy moiety .

Mechanism of Action

Elemicin is a phenylpropene, a natural organic compound, and is a constituent of several plant species’ essential oils .

Target of Action

This compound’s primary targets are the cytochrome P450 enzymes (CYPs) , notably CYP1A1, CYP1A2, and CYP3A4 . These enzymes play a crucial role in the metabolic activation of this compound .

Mode of Action

This compound interacts with its targets, the CYPs, through a process known as metabolic activation . This process involves the transformation of this compound into a reactive metabolite of 1’-hydroxythis compound, which is subsequently conjugated with cysteine (Cys) and N-acetylcysteine (NAC) .

Biochemical Pathways

The metabolic activation of this compound involves the 1’-hydroxylation of this compound, leading to the formation of 1’-hydroxythis compound . This process is known to cause the potential toxicity of alkenylbenzenes .

Pharmacokinetics

This compound, like other volatile organic compounds, is small and lipophilic, demonstrating high skin penetrating abilities when suitably encapsulated . If derived from a dietary item, it can bioaccumulate in fatty tissues in the body .

Result of Action

The metabolic activation of this compound plays a critical role in its cytotoxicity . The cytotoxicity of both this compound and 1’-hydroxythis compound has been evaluated, revealing the role of this compound’s metabolic activation in its cellular toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the complex and dynamic interplays between biotic and site conditions such as vegetation, toxic plant densities, climate, soil types, nutrients, and radiation, play decisive roles for both this compound formation and fate .

Biochemical Analysis

Biochemical Properties

Elemicin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Stearoyl-CoA Desaturase 1 (SCD1), where this compound acts as an inhibitor through metabolic activation . This inhibition affects the desaturation of stearoyl-CoA to oleoyl-CoA, impacting lipid metabolism. Additionally, this compound exhibits antimicrobial, antioxidant, and antiviral activities, interacting with various microbial enzymes and proteins to exert these effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to induce cytotoxicity in HepG2 cells through metabolic activation . This cytotoxicity is mediated by the formation of reactive metabolites, which can cause cellular damage. This compound also affects cell signaling pathways, particularly those involving oxidative stress and inflammation. Its impact on gene expression includes the upregulation of antioxidant response elements and the modulation of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to form reactive metabolites. These metabolites can bind to cellular macromolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits Stearoyl-CoA Desaturase 1 (SCD1) by forming a reactive intermediate that interacts with the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to altered lipid metabolism. Additionally, this compound’s metabolites can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its reactive metabolites can degrade over time, reducing their cytotoxic effects . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation in cells, potentially resulting in chronic cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and can even have beneficial antioxidant effects . At high doses, this compound’s cytotoxicity becomes pronounced, leading to adverse effects such as liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant toxic responses, highlighting the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to reactive metabolites. The key enzymes involved in its metabolism include cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4 . These enzymes catalyze the hydroxylation of this compound, leading to the formation of reactive intermediates. These intermediates can further conjugate with glutathione or other cellular nucleophiles, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain . This accumulation can enhance its cytotoxic effects in these tissues.

Subcellular Localization

This compound’s subcellular localization is primarily in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The presence of targeting signals and post-translational modifications directs this compound to these specific compartments. In the endoplasmic reticulum, this compound interacts with enzymes involved in lipid metabolism, while in the mitochondria, it affects oxidative phosphorylation and reactive oxygen species production .

Preparation Methods

Elemicin can be synthesized through various methods. One common synthetic route involves the use of syringol and allyl bromide via Williamson ether synthesis and Claisen rearrangement . The process includes the electrophilic aromatic substitution entering the para-position, facilitated by a secondary Cope rearrangement . This method yields high efficiency, with yields above 85% .

Industrial production of this compound typically involves the isolation from natural sources. This compound was first isolated from elemi oil using vacuum distillation, where the substance was collected between 162-165 °C at a reduced pressure of 10 torr .

Chemical Reactions Analysis

Elemicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions are common, where this compound reacts with electrophiles to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .

Scientific Research Applications

Elemicin has a wide range of scientific research applications:

Comparison with Similar Compounds

Elemicin is structurally similar to other alkenylbenzenes such as myristicin, safrole, and methyleugenol . These compounds share a common phenylpropene backbone but differ in their functional groups:

Myristicin: Contains a methylenedioxy group instead of the methoxy groups found in this compound.

Safrole: Features a methylenedioxy group and is known for its genotoxic and carcinogenic properties.

Methyleugenol: Contains methoxy groups and is also classified as a genotoxic carcinogen.

This compound’s uniqueness lies in its specific combination of methoxy groups, which contribute to its distinct chemical properties and biological activities .

Biological Activity

Elemicin is a naturally occurring compound found primarily in the essential oil of nutmeg (Myristica fragrans) and other plants. It belongs to the class of alkenylbenzenes and has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is chemically characterized as 1-allyl-2-methoxy-4-methoxybenzene. Its metabolism involves various pathways that may lead to the formation of reactive metabolites, contributing to its biological effects. The primary metabolic pathway identified is the hydroxylation at the 1' position, leading to the formation of 1'-hydroxythis compound, which has been implicated in cellular toxicity mechanisms.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Methoxy, Allyl |

| Major Sources | Nutmeg, Essential Oils |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study reported its Minimum Inhibitory Concentration (MIC) values against various pathogens:

- Escherichia coli : 31.25 μg/mL

- Pseudomonas aeruginosa : 31.25 μg/mL

- Salmonella typhi : 31.25 μg/mL

- Klebsiella pneumoniae : 62.5 μg/mL

- Staphylococcus aureus : 62.5 μg/mL

Additionally, this compound showed superior antifungal activity against Candida tropicalis and Aspergillus flavus compared to other fungi tested .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The DPPH assay demonstrated that this compound can reduce oxidative damage in cellular models .

Cytotoxicity and Potential Anticancer Effects

This compound's cytotoxic effects have been evaluated in various cancer cell lines, including HepG2 (liver cancer) cells. In vitro studies indicated that this compound can induce cell death through mechanisms involving metabolic activation and oxidative stress . The cytotoxicity was assessed using MTT assays, revealing a dose-dependent response.

Table 2: Summary of Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, etc. |

| Antioxidant | Significant free radical scavenging |

| Cytotoxicity | Induces cell death in HepG2 cells |

| Potential Anticancer | Metabolic activation leads to toxicity |

Case Studies

- Toxicological Assessment : A study investigated the metabolic activation of this compound in mice, revealing that both this compound and its hydroxylated metabolite induced cytotoxic effects in liver cells. The study highlighted the role of cytochrome P450 enzymes in the bioactivation process .

- Comparative Metabolism Study : Research comparing this compound with other alkenylbenzenes like safrole indicated that metabolic pathways differ significantly among these compounds, affecting their toxicity profiles .

- Food Safety Implications : Given its presence in nutmeg and potential toxicity at high doses, studies have evaluated this compound's safety as a food additive, emphasizing the need for further research on its long-term effects on human health .

Properties

IUPAC Name |

1,2,3-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLQKQKXWHCZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | elemicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Elemicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197586 | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw coloured viscous liquid; Spice with floral notes | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 156.00 °C. @ 17.00 mm Hg | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058-1.070 | |

| Record name | Elemicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1766/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

487-11-6 | |

| Record name | Elemicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elemicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Elemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-allyl-1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYALLYL BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ191AKAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Elemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Elemicin?

A1: this compound is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants. It's found in the essential oils of various plant species, including nutmeg (Myristica fragrans) and parsley (Petroselinum crispum). [, ]

Q2: What is the molecular formula, weight, and structure of this compound?

A2: this compound has the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. Structurally, it is 1-allyl-3,4,5-trimethoxybenzene. [, , , ]

Q3: What spectroscopic data are available for this compound?

A3: this compound has been characterized using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). These methods help identify and quantify this compound in complex mixtures like essential oils and biological samples. [, , , ]

Q4: How does this compound exert its biological effects?

A4: While the precise mechanism of action of this compound remains unclear, research suggests it may influence cellular processes through interactions with enzymes, particularly those involved in metabolic activation and inflammation. [, , ]

Q5: What are the potential downstream effects of this compound's interaction with its targets?

A5: Studies have shown that this compound can affect lipid metabolism by inhibiting stearoyl-CoA desaturase 1 (SCD1). [] It can also inhibit proinflammatory cytokine generation, suggesting a role in modulating inflammatory responses. []

Q6: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver, undergoing various transformations like hydroxylation, conjugation with cysteine and N-acetylcysteine, and O-demethylation. These metabolic pathways can generate different metabolites, some of which may contribute to its biological activity and potential toxicity. [, , ]

Q7: Is this compound toxic?

A8: While this compound is found naturally in some foods, its safety profile requires careful consideration, especially at high doses. Studies have shown that metabolic activation of this compound can lead to the formation of reactive metabolites, which may contribute to cellular toxicity. [, , ] Further research is necessary to fully understand the potential long-term effects of this compound exposure.

Q8: How does the toxicity of this compound compare to other alkenylbenzenes like Safrole and Methyleugenol?

A9: While structurally similar to known carcinogens Safrole and Methyleugenol, the carcinogenic potential of this compound remains less clear. [, , ] Some studies suggest it might pose a lower risk compared to its analogues, but further research is crucial for a comprehensive risk assessment. []

Q9: What analytical methods are used to detect and quantify this compound?

A10: The primary methods for this compound analysis are GC-MS and HPLC (High-Performance Liquid Chromatography). These techniques allow for the identification and quantification of this compound in various matrices, including plant materials, essential oils, and biological samples. [, , , ]

Q10: How is the quality of this compound-containing products controlled?

A11: Quality control for this compound-containing products, like essential oils and herbal supplements, involves analyzing the chemical composition and ensuring it meets specific standards. This includes verifying the this compound content and the presence of other potentially toxic compounds. [, , ]

Q11: What are the future research directions for this compound?

A12: Future research on this compound should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting comprehensive toxicity studies. Furthermore, investigating its potential therapeutic applications in inflammation and metabolic disorders could be promising. [, , ]

Q12: Are there any alternatives or substitutes for this compound?

A13: While direct substitutes for this compound may not be readily available, other natural compounds with similar biological activities, such as certain terpenes and flavonoids, could be explored as potential alternatives. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.